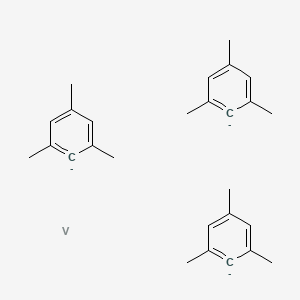![molecular formula C16H18S4 B14612162 1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene CAS No. 56977-01-6](/img/structure/B14612162.png)
1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene is an organic compound characterized by the presence of multiple sulfanyl (thioether) groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzene Core: The initial step involves the preparation of the benzene core with the desired substituents.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced through nucleophilic substitution reactions, where thiol groups react with halogenated benzene derivatives.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfanyl groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride for substitution reactions.
Major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene involves its interaction with molecular targets through its sulfanyl groups. These interactions can modulate various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Signal Transduction: It can influence signal transduction pathways by interacting with receptor proteins on cell surfaces.
Comparación Con Compuestos Similares
1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene can be compared with other similar compounds, such as:
1-Methylsulfanyl-2-methylsulfonylbenzene: This compound has a similar structure but contains a sulfonyl group instead of a sulfanyl group, resulting in different chemical properties and reactivity.
1-Methyl-2-(methylsulfanyl)benzene: This simpler compound lacks the additional sulfanyl groups, making it less versatile in terms of chemical reactions and applications.
Propiedades
Número CAS |
56977-01-6 |
|---|---|
Fórmula molecular |
C16H18S4 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
1-methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene |
InChI |
InChI=1S/C16H18S4/c1-17-13-7-3-5-9-15(13)19-11-12-20-16-10-6-4-8-14(16)18-2/h3-10H,11-12H2,1-2H3 |
Clave InChI |
DZFZWKFHUIDMLA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1SCCSC2=CC=CC=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



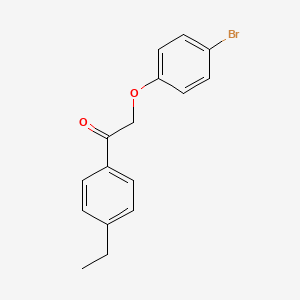
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
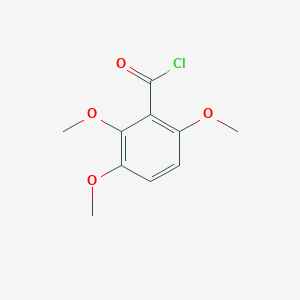
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
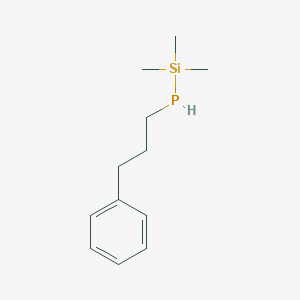
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
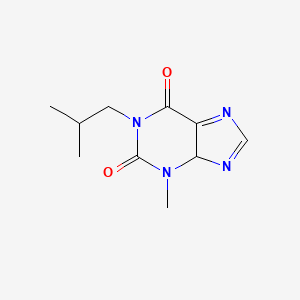
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine](/img/structure/B14612125.png)
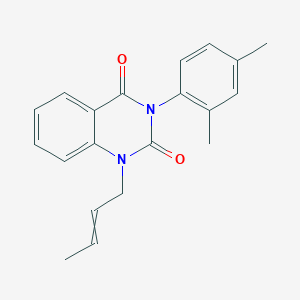
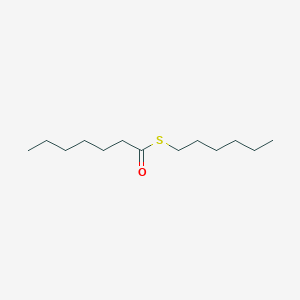
![2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B14612131.png)

